Tiliroside

Oxidative Stress Cytoprotection Flavonoid Glycoside

Tiliroside (CAS 20316-62-5) is a glycosidic flavonoid whose distinct 6''-O-p-coumaroyl moiety fundamentally alters its pharmacological profile compared to kaempferol or astragalin. This structural feature drives ~3.1-fold greater α-glucosidase inhibition versus acarbose and selective, potent inhibition of CYP3A4, CYP2C9, and CYP2C8 (IC50 9.0–12.1 μM). Tiliroside also uniquely inhibits carbonic anhydrase XII (CAXII) for hepatocellular carcinoma target validation. Procure ≥98% HPLC-pure Tiliroside as a gold-standard reference for SAR studies, DDI prediction assays, and anti-diabetic drug discovery. Substituting generic kaempferol glycosides introduces experimental variability and misses Tiliroside’s precise mechanism of action.

Molecular Formula C30H26O13
Molecular Weight 594.5 g/mol
CAS No. 20316-62-5
Cat. No. B191647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiliroside
CAS20316-62-5
SynonymsTiliroside
Molecular FormulaC30H26O13
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O
InChIInChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m1/s1
InChIKeyDVGGLGXQSFURLP-VWMSDXGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiliroside (CAS 20316-62-5) Procurement Guide: A Glycosidic Flavonoid with Differentiated Pharmacological Activity


Tiliroside (CAS 20316-62-5) is a glycosidic flavonoid, specifically a kaempferol 3-O-β-D-(6''-E-p-coumaroyl)-glucopyranoside [1]. This natural product is found in a variety of plant species and is characterized by its p-coumaroyl moiety, which is critical for its unique pharmacological profile [2]. It demonstrates multiple biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects, making it a compound of significant interest in metabolic, oncological, and inflammatory disease research [3].

Tiliroside vs. Structural Analogs: Why Substitution with Kaempferol, Astragalin, or Other Flavonoids Compromises Assay Reproducibility


Substituting Tiliroside with its aglycone kaempferol or the simple glycoside astragalin is scientifically unsound and will introduce significant variability in experimental outcomes. The distinct 6''-O-p-coumaroyl moiety of Tiliroside is not merely a structural embellishment; it fundamentally alters the compound's antioxidant potency, enzyme inhibition profile, and cellular target engagement [1]. Direct comparative studies demonstrate that Tiliroside exhibits quantifiably different IC50 values in multiple assays compared to its closest analogs [2]. Furthermore, its specific activity as an inhibitor of enzymes like CAXII or TBK1 is not a class effect of all kaempferol glycosides, meaning generic substitution would fail to replicate Tiliroside's precise mechanism of action in research models [3].

Quantitative Differentiation of Tiliroside (CAS 20316-62-5): Comparative Efficacy Data Against Closest Analogs


Superior Antioxidant and Cytoprotective Efficacy of Tiliroside Over Astragalin

In a direct comparison of antioxidant capacity, Tiliroside exhibited lower IC50 values across multiple assays compared to its close structural analog, astragalin. This enhanced activity is directly attributed to the 6''-O-p-coumaroyl moiety present in Tiliroside, which enhances electron transfer and Fe-chelating capabilities [1].

Oxidative Stress Cytoprotection Flavonoid Glycoside

Potent and Selective α-Glucosidase Inhibition by trans-Tiliroside vs. Acarbose

trans-Tiliroside demonstrates significantly more potent inhibition of α-glucosidase compared to the clinically used drug acarbose, a common positive control for this target. This suggests a distinct binding mode or higher affinity for the enzyme [1].

Diabetes Enzyme Inhibition Carbohydrate Metabolism

Selective Inhibition of Human CYP450 Isoforms by Tiliroside

Tiliroside exhibits a specific and potent inhibitory profile against a subset of human liver cytochrome P450 (CYP) enzymes. This is crucial for predicting potential drug-herb interactions. It strongly inhibits CYP3A4, CYP2C9, and CYP2C8, while having a negligible effect on CYP1A2, CYP2A6, CYP2D6, and CYP2E1 [1].

Drug Metabolism Pharmacokinetics CYP450

Superior In Vivo Anti-Giardial Activity of Tiliroside Compared to its Aglycone

In an in vivo model of Giardia lamblia infection, Tiliroside demonstrated superior anti-giardial potency compared to its aglycone, kaempferol. This highlights that glycosylation is not merely a solubility modification but enhances in vivo pharmacological activity [1].

Antiparasitic In Vivo Efficacy Giardiasis

Unique Inhibition of CAXII in Liver Cancer Cells

Tiliroside functions as a novel inhibitor of Carbonic Anhydrase XII (CAXII) in liver cancer cells, a mechanism not reported for its simpler structural analogs. This activity is linked to the suppression of liver cancer cell proliferation and the modulation of the E2F/Caspase-3 axis [1].

Oncology Carbonic Anhydrase Hepatocellular Carcinoma

Differentiated Anti-Glycation Activity of trans-Tiliroside

trans-Tiliroside demonstrates significant inhibition of protein glycation induced by various sugars, a key process in the pathogenesis of diabetic complications. Its potency varies with the glycating agent, showing the strongest effect against fructose-induced glycation [1].

Glycation Diabetes Complications AGEs

Optimal Procurement and Application Scenarios for Tiliroside (CAS 20316-62-5) Based on Comparative Evidence


Reference Standard for Investigating the Role of the p-Coumaroyl Moiety in Flavonoid Bioactivity

Procure Tiliroside as a gold-standard reference compound for structure-activity relationship (SAR) studies. Its superior performance over astragalin in multiple antioxidant and cytoprotective assays, as detailed in Section 3 (Evidence Item 1), is directly attributable to its 6''-O-p-coumaroyl group [1]. Researchers should use Tiliroside and astragalin as a matched pair to dissect the contribution of this specific moiety to bioactivity.

Lead Compound for Developing Next-Generation α-Glucosidase Inhibitors

Utilize Tiliroside as a lead scaffold for medicinal chemistry programs aimed at creating novel antidiabetic agents. Its demonstrated ~3.1-fold greater potency in inhibiting α-glucosidase compared to the standard drug acarbose (Section 3, Evidence Item 2) provides a strong rationale for its selection over other less potent flavonoids [2]. Procurement of high-purity Tiliroside is essential for generating reliable SAR data and performing co-crystallization studies to elucidate its binding mode.

Tool Compound for Studying CYP3A4/2C9/2C8-Mediated Drug-Drug Interactions (DDIs)

Employ Tiliroside as a selective inhibitor in in vitro assays designed to assess the CYP450-mediated metabolism of new chemical entities. Its specific and potent inhibition of CYP3A4, CYP2C9, and CYP2C8 (IC50 values of 9.0-12.1 μM) (Section 3, Evidence Item 3) makes it a useful tool for predicting potential DDIs for drugs that are substrates of these enzymes, a critical step in preclinical development [3].

Functional Probe for Investigating CAXII as a Therapeutic Target in Liver Cancer

Incorporate Tiliroside into oncology research programs as a functional probe to study the role of carbonic anhydrase XII (CAXII) in hepatocellular carcinoma (HCC). Its unique ability to inhibit CAXII and modulate downstream signaling (Section 3, Evidence Item 5) provides a distinct chemical biology tool for target validation and pathway analysis in liver cancer models, differentiating it from general cytotoxic flavonoids [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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